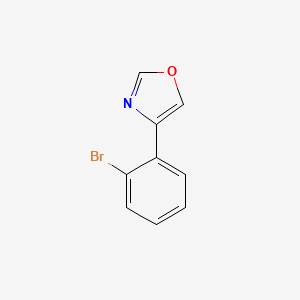

4-(2-Bromophenyl)oxazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPRFQLCUJXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590093 | |

| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-06-3 | |

| Record name | 4-(2-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromophenyl Oxazole and Its Analogues

Classical Synthetic Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring can be achieved through several established synthetic routes. These methods, while foundational, often provide the basis for more modern and efficient strategies.

Robinson-Gabriel Cyclodehydration Methodologies

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from 2-acylamino ketones. wikipedia.org This reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a cyclodehydrating agent. wikipedia.org While traditional agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) can be used, they sometimes result in low yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com

A key starting material for this synthesis, the 2-acylamino-ketone, can be prepared using the Dakin-West reaction. wikipedia.org The general mechanism involves the protonation of the acylamino ketone, which facilitates the cyclization to an oxazoline (B21484) intermediate, followed by dehydration to form the 2,5-disubstituted oxazole. ijpsonline.com

Recent advancements have led to solid-phase versions of the Robinson-Gabriel synthesis, utilizing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Furthermore, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using an oxazolone (B7731731) template. wikipedia.org

| Method | Starting Materials | Reagents | Key Features |

| Classical Robinson-Gabriel | 2-Acylamino-ketone | PCl₅, H₂SO₄, POCl₃, Polyphosphoric Acid | Forms 2,5-disubstituted oxazoles. Yields can be improved with polyphosphoric acid. ijpsonline.com |

| Solid-Phase Robinson-Gabriel | Resin-bound 2-acylamino-ketone | Trifluoroacetic anhydride | Adaptable for combinatorial chemistry. wikipedia.org |

| One-Pot Friedel-Crafts/Robinson-Gabriel | Oxazolone template | - | Diversity-oriented synthesis. wikipedia.org |

Davidson Oxazole Synthesis Adaptations

The Davidson oxazole synthesis is another classical approach to oxazole formation. While specific adaptations for 4-(2-bromophenyl)oxazole are not extensively detailed in the provided search results, the general principles of the Davidson synthesis can be applied. This method typically involves the reaction of a benzoin (B196080) with a nitrile in the presence of an acid catalyst.

In a related context, the Fischer oxazole synthesis has been used to prepare 2-(4-bromophenyl)-5-phenyloxazole from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde (B125591). wikipedia.org This highlights the utility of cyanohydrin-based methods for introducing substituted phenyl rings onto the oxazole core.

Bredereck Reaction Applications

The Bredereck reaction offers a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is noted for being an efficient, clean, and economical process for oxazole synthesis. ijpsonline.com An improvement to this method involves using α-hydroxyketones as the starting material. ijpsonline.com

For the synthesis of analogues, the Bredereck reaction can be employed. For instance, 4-chloromethyl-2-phenyl-oxazole (B1587447) can be synthesized via the Bredereck reaction, followed by chloromethylation using reagents like 1,3-dichloroacetone (B141476) in the presence of suitable amides at elevated temperatures. smolecule.com

| Reaction | Reactants | Product Type | Ref. |

| Bredereck Reaction | α-haloketone, Amide | 2,4-disubstituted oxazole | ijpsonline.com |

Van Leusen Oxazole Synthesis and Related Procedures

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-step reaction under mild, basic conditions. ijpsonline.comorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition mechanism where the deprotonated TosMIC adds to the aldehyde to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgmdpi.com

While the classical Van Leusen synthesis yields 5-substituted oxazoles, modifications have been developed. For instance, a one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been achieved using an ionic liquid as the solvent. mdpi.com This approach demonstrates high yields and a broad substrate scope. mdpi.com

| Method | Reactants | Key Features | Ref. |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles. ijpsonline.comorganic-chemistry.org | |

| One-Pot Van Leusen Synthesis | Aldehyde, Aliphatic halide, TosMIC | Ionic liquid solvent, forms 4,5-disubstituted oxazoles. mdpi.com |

Cycloisomerization Reactions for Oxazole Derivatives

Cycloisomerization reactions provide a direct route to oxazoles from readily available starting materials. A notable example is the cycloisomerization of propargylic amides, which can be catalyzed by various reagents to produce polysubstituted oxazoles with high efficiency under mild conditions. ijpsonline.com This reaction typically proceeds through an initial cyclization to an oxazoline intermediate, followed by isomerization to the oxazole. ijpsonline.com

Both transition metals and Brønsted or Lewis acids can catalyze this transformation. researchgate.net For instance, a tandem propargylation/cycloisomerization process using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst allows for the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. researchgate.net Gold-catalyzed cycloisomerization reactions of N-propargylamides have also been developed. nih.gov More recently, a Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been reported for the synthesis of oxazoles containing a CF₃-substituted alcohol unit. mdpi.comnih.gov

Contemporary and Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced advanced methodologies for the synthesis of oxazole derivatives, including those bearing a 4-(2-bromophenyl) substituent. These often involve transition metal-catalyzed cross-coupling reactions.

A significant strategy involves the Suzuki-Miyaura coupling reaction. For example, 4-(4-bromophenyl)-2,5-dimethyloxazole can be coupled with substituted phenylboronic acids in the presence of a palladium catalyst to generate novel 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives. ijpsonline.comsemanticscholar.org This approach allows for the introduction of diverse aryl groups at the 4-position of the oxazole ring. A one-pot oxazole synthesis/Suzuki-Miyaura coupling has also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, and the formation of the oxazole ring and its functionalization often rely on these powerful methods. Various transition metals, including palladium, copper, and others, have been effectively employed. ijpsonline.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura reaction with bromophenyl oxazoles)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly prominent in this context. researchgate.net This reaction is highly effective for the arylation of oxazole rings. tandfonline.com

For instance, the Suzuki-Miyaura coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids has been described. ijpsonline.comtandfonline.com This reaction, typically catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) chloride in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF), provides a direct route to biphenyl-substituted oxazole derivatives in good yields. ijpsonline.com While this example illustrates the coupling at the 4-position of the phenyl ring, the same principle is applicable to the 2-bromo isomer. The reactivity of aryl bromides in Suzuki-Miyaura reactions is well-established, making this compound a suitable substrate for such transformations. researchgate.net

A general scheme for the Suzuki-Miyaura reaction of a bromophenyl oxazole is as follows:

Scheme 1: General Suzuki-Miyaura coupling of a bromophenyl oxazole.

Researchers have developed one-pot methods that combine oxazole synthesis with subsequent Suzuki-Miyaura coupling, streamlining the process to create 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com Furthermore, palladium catalysis is not limited to C-C bond formation; it has also been utilized for the synthesis of the oxazole ring itself through sequential C-N and C-O bond formations from simple amides and ketones. organic-chemistry.org Another approach involves the palladium-catalyzed tandem oxidative cyclization of N-acyl enamides to furnish multisubstituted oxazoles. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis and Functionalization

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| Pd(PPh₃)₂Cl₂, K₂CO₃, DMF | 4-(4-bromophenyl)-2,5-dimethyloxazole, Phenylboronic acid | 2,5-dimethyl-4-(biphenyl)-1,3-oxazole | Good | ijpsonline.com |

| Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Benzamides, Ketones | Substituted oxazoles | Up to 86% | organic-chemistry.org |

| Pd catalyst, Iodobenzene | N-acyl enamides | Multisubstituted oxazoles | - | rsc.org |

Copper-Mediated Reaction Pathways

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of oxazoles. Copper-catalyzed methods have been developed for various transformations leading to the oxazole core. ijpsonline.com

One notable copper-mediated pathway is the synthesis of 2,4-disubstituted oxazoles from the coupling of substituted α-diazoketones with substituted amides. ijpsonline.com This reaction, catalyzed by copper(II) triflate (Cu(OTf)₂), proceeds efficiently to yield the desired oxazole products. ijpsonline.com Another strategy involves the copper-catalyzed intramolecular cyclization of functionalized enamides, which serves as a key step in a two-step synthesis of 2-phenyl-4,5-substituted oxazoles. nih.gov

Direct arylation of oxazoles has also been achieved using a palladium/copper co-catalytic system. For example, reacting a 4-substituted oxazole with an aryl bromide in the presence of a palladium catalyst, a copper(I) salt (CuI), and a base can lead to the formation of 2,4-disubstituted oxazoles. ijpsonline.com

Table 2: Examples of Copper-Mediated Reactions for Oxazole Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| Cu(OTf)₂ | α-diazoketones, Amides | 2,4-disubstituted oxazoles | Up to 87% | ijpsonline.comijpsonline.com |

| Copper catalyst | Functionalized enamides | 2-phenyl-4,5-substituted oxazoles | - | nih.gov |

| Pd(PPh₃)₄, CuI, KOH | 4-substituted oxazole, Aryl bromide | 2,4-disubstituted oxazole | Good | ijpsonline.com |

| Cu(OTf)₂/O₂ | Substituted benzanilides | Benzoxazoles | High | ijpsonline.com |

Other Metal-Dependent Catalytic Strategies

Beyond palladium and copper, other transition metals have been shown to catalyze the formation of oxazole rings. Gold-catalyzed reactions, for instance, are particularly effective in mediating the cyclization of propargylic amides to form oxazoles. researchgate.net Gold(III) complexes can catalyze a one-pot synthesis involving propargylic substitution followed by bromocyclization to yield functionalized oxazolines. researchgate.net

Nickel catalysts have also been employed in Suzuki-Miyaura coupling reactions for the synthesis of trisubstituted oxazoles, demonstrating the versatility of transition metals in this field. ijpsonline.comsemanticscholar.org A one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids has been reported to produce 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.com

Zinc(II) triflate (Zn(OTf)₂) has been utilized as a catalyst for the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, yielding oxazoles containing a CF₃-substituted alcohol unit. mdpi.com This method is operationally simple and provides good yields with broad substrate scope. mdpi.com

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions are powerful, the development of metal-free synthetic routes is a growing area of interest due to concerns about metal toxicity and cost. Several metal-free approaches to oxazole synthesis have been established.

A notable example is the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org This electrochemical method avoids the use of transition metals and toxic oxidants, offering a green and sustainable pathway to oxazoles from abundant starting materials. rsc.org The mechanism is believed to involve the anodic oxidation of an acyloxyphosphonium ion intermediate. rsc.org

Iodine-catalyzed tandem oxidative cyclization represents another effective metal-free strategy. This approach allows for the synthesis of 2,5-disubstituted oxazoles from a wide range of commercially available aromatic aldehydes under mild conditions. organic-chemistry.org Similarly, a t-BuOOH/I₂-mediated domino oxidative cyclization has been developed for the synthesis of polysubstituted oxazoles from readily available starting materials. organic-chemistry.org

Furthermore, a metal-free strategy involving the C–O bond cleavage of an ester using amines has been developed for the synthesis of substituted oxazoles in a one-pot reaction. rsc.org

Multicomponent Reaction (MCR) Approaches to Functionalized Oxazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.gov Several MCRs have been designed for the synthesis of functionalized oxazoles.

An acid-promoted multicomponent tandem cyclization has been developed to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This protocol, which proceeds via a Robinson-Gabriel-type reaction, demonstrates wide functional group diversity. acs.orgnih.gov A variation of this uses H₃PW₁₂O₄₀ as a catalyst for a one-pot synthesis of highly functionalized oxazoles linked to benzo[a]phenazin derivatives. tandfonline.com

Gold catalysis has also been applied to a three-component domino reaction of imines, alkynes, and acid chlorides to directly form trisubstituted oxazoles in high yields. nih.gov

Green Chemistry Principles in the Synthesis of Bromophenyl Oxazoles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of oxazole synthesis, these principles are increasingly being applied. ijpsonline.comijpsonline.com Green approaches focus on minimizing hazardous substances, using safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. ijpsonline.com

The use of microwave irradiation is a prominent green technique that can significantly reduce reaction times and improve yields. For example, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under microwave irradiation. ijpsonline.comijpsonline.com Similarly, the preparation of 4-(4-bromophenyl)-2,5-dimethyloxazole via bromination and subsequent cyclization with acetamide (B32628) has been performed under microwave conditions. ijpsonline.com

The use of ionic liquids as recyclable reaction media is another green strategy. ijpsonline.com For instance, the van Leusen synthesis of oxazoles has been successfully carried out in ionic liquids, which could be reused multiple times without a significant loss in product yield. ijpsonline.com

Electrochemical methods, such as the phosphine-mediated cycloaddition mentioned earlier, align well with green chemistry principles by avoiding bulk chemical oxidants. rsc.orgrsc.org The development of one-pot syntheses and multicomponent reactions also contributes to green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. ijpsonline.comrsc.org

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsonline.commdpi.com The synthesis of oxazole derivatives has significantly benefited from this technology.

One notable approach involves the reaction of a p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in the presence of dimethylformamide (DMF) under microwave irradiation. ijpsonline.com This method has been successfully employed to synthesize 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com For instance, the synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole has been achieved through the bromination of p-bromophenylethanone followed by cyclization with acetamide under microwave conditions. ijpsonline.com This intermediate can then undergo further reactions, such as the Suzuki reaction with substituted phenylboronic acids, to produce novel biphenyl-oxazole derivatives. ijpsonline.com

Another versatile microwave-assisted method is the van Leusen oxazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org A highly efficient two-component cycloaddition reaction of substituted aryl aldehydes with TosMIC in the presence of a base like potassium phosphate (B84403) in isopropanol (B130326) has been established under microwave irradiation to yield 5-substituted oxazoles. acs.org By controlling the stoichiometry of the base, the reaction can be directed to selectively produce either 4,5-disubstituted oxazolines or 5-substituted oxazoles. nih.govacs.org For example, using 2 equivalents of potassium phosphate at 65 °C under 350 W microwave irradiation for 8 minutes resulted in a 96% yield of 5-phenyl oxazole. nih.gov

Furthermore, the synthesis of 2-substituted oxazolines and thiazolines has been accomplished through microwave reactions of N-acylbenzotriazoles with 2-amino-2-methyl-1-propanol (B13486) or 2-aminoethanethiol hydrochloride, respectively, in the presence of thionyl chloride, achieving high yields in short reaction times. nih.gov

Table 1: Examples of Microwave-Assisted Oxazole Synthesis

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Substituted 2-bromoacetophenone, Urea | DMF | 2-Amino-4-(p-substituted phenyl)oxazole | Not specified | ijpsonline.com |

| p-Bromophenylethanone, Acetamide | - | 4-(4-Bromophenyl)-2,5-dimethyloxazole | Not specified | ijpsonline.com |

| Aryl aldehydes, TosMIC | K₃PO₄ (2 equiv.) | 5-Substituted oxazoles | up to 96% | nih.govacs.org |

| N-Acylbenzotriazoles, 2-Amino-2-methyl-1-propanol | SOCl₂ | 2-Substituted 2-oxazolines | 84-98% | nih.gov |

| Hippuric acid, 1H-Pyrazole-4-carbaldehyde | Acetic anhydride, Sodium acetate | Pyrazole (B372694) containing 2,4-disubstituted oxazoles | Not specified | semanticscholar.org |

Ultrasonication-Mediated Synthetic Routes

Ultrasonication has gained traction as a green and efficient method for chemical synthesis, often leading to reduced reaction times, milder conditions, and improved yields. ijpsonline.com The application of ultrasound irradiation has proven beneficial in the synthesis of various oxazole and isoxazole (B147169) derivatives.

A notable example is the Ugi three-component reaction for the synthesis of 2-aminonitrile oxazoles. Under ultrasound irradiation, the reaction of amines, aldehydes, and isocyanides proceeds in significantly shorter times (1 hour) and with higher yields (73-90%) compared to room temperature conditions (3 hours, 61-79% yields). semanticscholar.org This highlights the rate-enhancing effect of ultrasonication.

Similarly, the synthesis of 2-arylbenzoxazoles has been achieved by reacting o-aminophenol with aromatic or heteroaromatic aldehydes using multi-walled carbon nanotubes (MWCN) holding potassium cyanide in DMF under ultrasound irradiation (60 W, 20 kHz). ijpsonline.comijpsonline.com This method offers a rapid and effective route to these compounds.

Furthermore, ultrasound has been employed in the synthesis of 2,4,5-trisubstituted oxazoles. A domino reaction of benzoin and substituted benzylamines in the presence of 2-Iodoxybenzoic acid (IBX) as an oxidant in dimethyl sulfoxide (B87167) (DMSO) under air and ultrasound irradiation provides excellent yields. ijpsonline.com The synthesis of various heterocyclic compounds, including oxazoles, benefits from the mild reaction environment and high yields associated with ultrasonication. ijpsonline.com For instance, the reaction of benzonitrile (B105546) and 2-aminoethanol with indium(III) chloride under ultrasound produces 2-phenyloxazoline in excellent yield after just 30 minutes. ijpsonline.com

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 2-Aminonitrile Oxazoles

| Condition | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Room Temperature | 3 | 61-79 | semanticscholar.org |

| Ultrasound Irradiation | 1 | 73-90 | semanticscholar.org |

Solvent-Free and Aqueous Reaction Media

The use of solvent-free conditions and aqueous media aligns with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents. Several synthetic routes for oxazoles have been developed that successfully employ these environmentally friendly conditions.

A general procedure for the solvent-free synthesis of 2-(4-bromophenyl)benzo[d]oxazole involves the reaction of 4-bromobenzaldehyde and 2-aminophenol (B121084) with a magnetically separable nanocatalyst at room temperature. chemicalbook.com This method offers the advantage of easy catalyst recovery and reuse. The synthesis of azlactones, which are precursors to oxazoles, has also been achieved under solvent-free conditions using microwave-assisted Erlenmeyer synthesis with MgO/Al2O3 as a catalyst. ijpsonline.com

Aqueous media have also been successfully utilized for the synthesis of oxazole and isoxazole derivatives. A series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water without any catalyst, resulting in high yields and easy work-up. nih.govresearchgate.net Similarly, a one-pot, three-component synthesis of isoxazolines has been developed in an aqueous medium under ultrasonic irradiation, using trichloroisocyanuric acid (TCCA) as an oxidant. nih.gov

The synthesis of benzoxazoles from o-aminophenols and aldehydes has been achieved in an aqueous medium using samarium triflate as a reusable acid catalyst under mild conditions. organic-chemistry.org This highlights the potential of water as a green solvent for acid-catalyzed cyclization reactions.

Biocatalytic and Sustainable Catalysis for Oxazole Synthesis

The quest for sustainable chemical processes has led to the exploration of biocatalysis and other green catalytic systems for oxazole synthesis. These methods offer advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com

An example of biocatalysis is the multicomponent enzyme-catalyzed synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives using Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB). rsc.org This enzymatic process provides good to excellent yields (65-94%). rsc.org

In the realm of sustainable catalysis, iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been used as a magnetically separable and reusable nanocatalyst for the synthesis of functionalized nih.govsemanticscholar.org-oxazoles. nih.gov These nanoparticles can be synthesized in a green manner using aqueous extracts of clover leaves. nih.gov The catalytic system is efficient for producing oxazole derivatives at mild temperatures. mdpi.comnih.gov

Another sustainable approach is the calcium-catalyzed synthesis of 5-aminooxazoles. nih.gov This method is rapid, high-yielding, and tolerant of a wide range of functional groups, producing environmentally benign alcoholic by-products. nih.gov Furthermore, electrochemical synthesis has emerged as a green and sustainable method, avoiding the need for transition metals and toxic oxidants. rsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been developed for oxazole synthesis. rsc.org

Visible-light photocatalysis offers another sustainable route to oxazoles. Substituted oxazoles can be synthesized from readily available α-bromoketones and benzylamines at room temperature using this method. organic-chemistry.org Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been reported, which avoids the use of transition-metal catalysts and peroxides. organic-chemistry.org

Reactivity and Functionalization of 4 2 Bromophenyl Oxazole and Its Derivatives

Nucleophilic Reactivity and Additions at Oxazole (B20620) Ring Positions (C2, C4, C5)

The oxazole ring is generally electron-deficient and thus susceptible to nucleophilic attack. The reactivity of the carbon atoms in the oxazole ring towards nucleophiles follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.orgderpharmachemica.com The C2 position is the most electrophilic and readily undergoes deprotonation. pharmaguideline.com The presence of electron-withdrawing groups on the oxazole ring enhances its reactivity towards nucleophiles. pharmaguideline.com While direct nucleophilic substitution on the oxazole ring is uncommon, it can occur, particularly at the C2 position, especially if a good leaving group like a halogen is present. semanticscholar.orgpharmaguideline.com More frequently, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent recyclization to form imidazoles. pharmaguideline.com

Table 1: Relative Reactivity of Oxazole Ring Positions to Nucleophilic Attack

| Position | Reactivity | Notes |

| C2 | High | Most electron-deficient position, prone to deprotonation and attack. tandfonline.comsemanticscholar.orgderpharmachemica.compharmaguideline.com |

| C5 | Medium | Less reactive than C2. tandfonline.comsemanticscholar.orgderpharmachemica.com |

| C4 | Low | Least reactive towards nucleophiles. tandfonline.comsemanticscholar.orgderpharmachemica.com |

Halogen-Dance Rearrangement Reactions in Bromophenyl Systems

The halogen dance rearrangement is a base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction is driven by thermodynamics, leading to the formation of a more stable carbanion intermediate. wikipedia.org In the context of bromophenyl-substituted oxazoles, such rearrangements can be a powerful tool for accessing isomers that are difficult to synthesize through other methods. researchgate.net For instance, a base-catalyzed halogen dance has been reported for 5-bromo-2-phenyloxazole, leading to the formation of the 4-bromo derivative. researchgate.net The mechanism involves deprotonation of the ring, followed by halogen exchange. researchgate.net The halogen dance has been studied on iodooxazoles, where the use of an organic catalyst was found to be crucial for the success of the reaction. researchgate.net

Directed C-H Functionalization Strategies on the Oxazole and Phenyl Rings

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of both the oxazole and phenyl rings. This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. The oxazole nitrogen can act as a directing group for the ortho-C-H functionalization of the phenyl ring. Transition metals like palladium, rhodium, and cobalt have been employed in these transformations. acs.org For example, the C-H functionalization of 2-phenylpyridine (B120327) derivatives has been achieved using cobalt catalysts. acs.org Similarly, the oxazole ring itself can be functionalized. For instance, direct arylation of 4-aryl/alkyl oxazoles has been achieved via a palladium-catalyzed reaction with aryl bromides. tandfonline.com The use of directing groups allows for site-selective functionalization of alkenes as well, as demonstrated by the palladium/norbornene-catalyzed distal alkenyl C-H arylation. nih.gov

Ring-Opening and Recyclization Pathways of the Oxazole Scaffold

The oxazole ring can undergo ring-opening reactions under various conditions, providing a versatile entry to other heterocyclic systems. tandfonline.com Nucleophilic attack, as mentioned earlier, is a common method to initiate ring-opening. pharmaguideline.com For example, oxazoles can be converted to imidazoles, pyrroles, pyrimidines, pyrazoles, and thiazoles through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com The Cornforth rearrangement is another pathway for the transformation of oxazoles. tandfonline.com Additionally, isoxazole (B147169) derivatives can be cleaved to β-amino enones, which are useful synthetic intermediates. clockss.org The synthesis of oxazoles from isoxazoles via ring-opening and recyclization has also been reported. nsf.gov

Cycloaddition Reactions Involving the Oxazole Ring (e.g., Diels-Alder)

The oxazole ring can act as an azadiene in Diels-Alder reactions, reacting with dienophiles like alkenes and alkynes. pharmaguideline.comarkat-usa.org These cycloaddition reactions are valuable for the synthesis of pyridines and furans. arkat-usa.orgresearchgate.net The reaction with alkenes typically leads to pyridine (B92270) derivatives after the elimination of water from the initial adduct, while reactions with alkynes yield furans after a retro-Diels-Alder elimination of a nitrile. arkat-usa.org The reactivity of the oxazole in Diels-Alder reactions is enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com Conversely, electron-withdrawing groups deactivate the system. arkat-usa.org The reaction can also be facilitated by the addition of alkyl groups or Brønsted or Lewis acids to the oxazole nitrogen. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization of 4 2 Bromophenyl Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra of 4-(2-Bromophenyl)oxazole are not found in the surveyed literature. Such data would be essential for the unambiguous assignment of proton and carbon signals and to confirm the connectivity of the 2-bromophenyl and oxazole (B20620) rings.

¹H NMR Spectroscopy

No experimental data available.

¹³C NMR Spectroscopy

No experimental data available.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, HETCOR)

No experimental data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data, including low-resolution and high-resolution mass spectra (LRMS and HRMS), are absent from the available literature. This information is critical for confirming the molecular formula and for studying the compound's fragmentation patterns under ionization.

Low-Resolution Mass Spectrometry

No experimental data available.

High-Resolution Mass Spectrometry (HRMS)

No experimental data available.

Computational Investigations of this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of heterocyclic compounds, a comprehensive theoretical examination of this compound is not yet available in published scientific literature. While computational studies have been performed on various isomers and derivatives of bromophenyl-substituted oxazoles, research focusing specifically on the this compound isomer is conspicuously absent from the current body of scientific work.

Computational chemistry provides a powerful lens for understanding the intricate properties of molecules, from their three-dimensional structure to their reactivity and potential applications. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely used to predict molecular geometries, electronic structures, spectroscopic signatures, and intermolecular interactions. Such studies are invaluable for rational drug design, materials science, and understanding reaction mechanisms.

For many related compounds, including various bromophenyl oxazole derivatives, researchers have successfully employed these computational methods. For instance, studies on isomers like 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde and (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole have been documented. Similarly, extensive theoretical work, including DFT calculations and HOMO-LUMO analysis, has been conducted on compounds such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole (B165842) and 4-(4-Bromophenyl)-2-mercaptothiazole. researchgate.netorientjchem.org These investigations provide insights into the electronic properties, vibrational frequencies, and potential biological activities of these molecules.

Furthermore, in silico modeling for Structure-Activity Relationship (SAR) prediction is a critical tool in medicinal chemistry. This approach has been applied to various oxazole derivatives to predict their biological activities and guide the synthesis of more potent analogues. nih.govmdpi.com Mechanistic studies using computational approaches have also elucidated complex reaction pathways, such as the isomerization of azirin-yl-oxazoles and the synthesis of imidazo[2,1-b]oxazoles. mdpi.comresearchgate.net

However, the specific application of these powerful computational tools to This compound has not been reported. Consequently, there is no available data for the following key areas of computational analysis for this specific compound:

Quantum Chemical Calculations: No DFT studies on its geometry optimization, energy landscape, HOMO-LUMO analysis, or predicted spectroscopic properties (NMR, IR, UV-Vis) are present in the literature.

Molecular Dynamics Simulations: There are no published molecular dynamics simulations to analyze its conformational flexibility or intermolecular interaction patterns.

In Silico Modeling: Structure-Activity Relationship (SAR) predictions for derivatives of this compound have not been explored.

Mechanistic Studies: Computational investigations into the reaction mechanisms involving this specific compound are absent.

The lack of dedicated research on this compound presents a clear gap in the scientific literature. Such studies would be essential to fully characterize its physicochemical properties and to explore its potential in various applications, from materials science to medicinal chemistry. Future computational work is needed to build a foundational understanding of this particular bromophenyl oxazole isomer.

Computational Chemistry and Theoretical Investigations of 4 2 Bromophenyl Oxazole

Prediction of Thermochemical and Kinetic Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in predicting the thermochemical properties of molecules like 4-(2-Bromophenyl)oxazole. orientjchem.org By using specific basis sets, such as the 6-311G(d,p) set, it is possible to compute key thermodynamic parameters in a gaseous state at standard conditions (298 K and 1 atmosphere). orientjchem.org These parameters include entropy (S), heat capacity (Cv), enthalpy (H), and Gibbs free energy (G). Such calculations provide a quantitative measure of the molecule's stability and energy.

Kinetic stability and reactivity can be further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO orbitals is a critical indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity. vulcanchem.com From the energies of these orbitals, several global reactivity descriptors can be calculated, including chemical hardness, chemical potential, and global electrophilicity index. These descriptors help in quantifying the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

While specific experimental data for this compound is not detailed in the available literature, the thermochemical and reactivity parameters for a structurally related compound, 4-(4'-Bromophenyl)-2-mercaptothiazole, have been calculated, illustrating the type of data generated from such theoretical studies. orientjchem.org

Table 1: Theoretical Thermochemical and Reactivity Parameters Note: The following data pertains to 4-(4'-Bromophenyl)-2-mercaptothiazole as a representative example of parameters derived from DFT/HF calculations. orientjchem.org

| Parameter | Value (B3LYP/6-311G(d,p)) | Unit |

| Thermochemical Parameters | ||

| Total Entropy (S) | 119.82 | cal/mol-K |

| Heat Capacity (Cv) | 48.01 | cal/mol-K |

| Enthalpy (H) | 26.65 | Kcal/mol |

| Gibbs Free Energy (G) | -11.96 | Kcal/mol |

| Reactivity Parameters | ||

| HOMO Energy | -0.24 | a.u. |

| LUMO Energy | -0.07 | a.u. |

| Energy Gap (ΔE) | 0.17 | a.u. |

| Chemical Hardness (η) | 0.085 | a.u. |

| Chemical Potential (μ) | -0.155 | a.u. |

| Electrophilicity Index (ω) | 0.14 | a.u. |

Electrostatic Potential Analysis and Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. researchgate.netbohrium.com The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions and chemical reactivity.

In an MEP analysis of a compound like this compound, different colors are used to represent varying electrostatic potential values on the molecule's surface.

Red and Yellow regions indicate negative electrostatic potential, highlighting areas with high electron density. These sites are susceptible to electrophilic attack. For an oxazole (B20620) derivative, these regions are typically concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring. vulcanchem.comresearchgate.net

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. In the context of this compound, positive potential would be expected around the hydrogen atoms. researchgate.net

Green regions represent neutral or zero potential.

Through this analysis, the likely sites for chemical reactions can be identified. For instance, the high electron density on the oxygen and nitrogen atoms of the oxazole ring suggests they are primary sites for interactions with electrophiles and for forming hydrogen bonds. vulcanchem.com The bromine atom, due to its electronegativity and size, also significantly influences the electronic distribution across the phenyl ring, affecting its reactivity. researchgate.net DFT calculations are frequently employed to generate these MEP surfaces, providing a visual guide to the molecule's reactivity. orientjchem.orgresearchgate.net

Structure Activity Relationship Sar Studies of 4 2 Bromophenyl Oxazole Derivatives in Biological Contexts

Methodologies for SAR Elucidation

To systematically investigate the SAR of 4-(2-Bromophenyl)oxazole derivatives, researchers employ a variety of sophisticated techniques. These methodologies allow for the rational design and optimization of lead compounds to enhance their desired biological activities.

Design and Synthesis of Compound Libraries for Biological Screening

The foundation of any SAR study lies in the creation of a diverse library of compounds. For this compound derivatives, this involves the systematic synthesis of analogues where different parts of the molecule are methodically altered. nih.gov This process often begins with a core scaffold, in this case, the this compound moiety, and then introduces various substituents at different positions.

For instance, researchers might synthesize a series of compounds by varying the substituents on the phenyl ring or the oxazole (B20620) ring. ijpsonline.com Microwave-assisted synthesis has been utilized to efficiently produce derivatives of 2-amino-4-(p-substituted phenyl)-oxazole. ijpsonline.com Another approach involves the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole to introduce diverse aryl groups. ijpsonline.com The goal is to generate a collection of molecules with a wide range of physicochemical properties, which can then be subjected to biological screening to identify key structural features that govern activity.

Pharmacophore Mapping and Identification of Key Structural Features

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to interact with a specific biological target. nih.gov This technique helps in understanding the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the drug molecule and its receptor. tandfonline.com

For oxazole-containing compounds, the oxazole ring itself is often a key component of the pharmacophore due to its unique electronic and structural properties. rsc.orgmdpi.com It can act as a bioisostere for other functional groups and participate in various non-covalent interactions. rsc.org SAR studies have revealed that the oxazole moiety, along with specific substituents, forms the critical pharmacophore responsible for the biological activity of these derivatives. tandfonline.com By comparing the active and inactive compounds from a synthesized library, researchers can build a pharmacophore model that guides the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools that provide deeper insights into the SAR of a compound series. nih.govnih.govfrontiersin.orgfrontiersin.org

QSAR analysis aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their measured biological activity. The resulting QSAR model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.govfrontiersin.org For example, 3D-QSAR models have been successfully used to guide the design of antifungal agents. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govfrontiersin.org This method helps to visualize the binding mode of the ligand in the active site of the receptor and to understand the key interactions that stabilize the complex. nih.gov For instance, docking studies can reveal how the bromine atom on the phenyl ring of this compound interacts with amino acid residues in the target's binding pocket. These insights are invaluable for designing modifications that can enhance binding affinity and, consequently, biological activity.

Impact of Structural Modifications on Biological Activity Profiles

The systematic modification of the this compound scaffold has revealed critical insights into how different structural features influence the biological activity of these compounds. nih.govijpsonline.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

Effects of Bromine Atom Position and Substitutions on the Phenyl Ring

The presence and position of the bromine atom on the phenyl ring, as well as the introduction of other substituents, can significantly modulate the biological activity of 4-phenyloxazole (B1581195) derivatives.

The bromine atom, being a halogen, can influence the electronic properties of the phenyl ring through its inductive and resonance effects. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The position of the bromine atom is crucial; for example, in some series of compounds, a bromine at the ortho-position (as in this compound) may be optimal for activity, while in others, a para-substitution might be preferred. d-nb.info

Furthermore, the introduction of other substituents on the phenyl ring can fine-tune the activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the molecule's electronic distribution, which in turn affects its interaction with the biological target. numberanalytics.com For example, studies on related benzoxazole (B165842) derivatives have shown that substitutions at the C-2 and C-5 positions are important for biological activity. mdpi.com In some cases, the presence of a methoxy (B1213986) group at the 3-position of the phenyl ring has been shown to enhance antiproliferative activity. mdpi.com

The following table summarizes the effects of phenyl ring substitutions on the biological activity of oxazole derivatives based on various research findings.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Example |

| Phenyl Ring C-2 | Bromine | Can be crucial for activity, potentially through halogen bonding. | This compound |

| Phenyl Ring C-4 | Chloro, Bromo | Found to be active in some antibacterial assays. d-nb.info | 4-(4-chlorophenyl)-2-tert-butyloxazole, 4-(4-bromophenyl)-2-tert-butyloxazole d-nb.info |

| Phenyl Ring C-3 | Methoxy | Enhanced antiproliferative activity in certain benzoxazole derivatives. mdpi.com | Not specified |

| Phenyl Ring C-4 | Morpholine, N,N-diethyl | Higher antiproliferative activity in some benzoxazole series. mdpi.com | Not specified |

Influence of Substituents on the Oxazole Ring System

For example, the introduction of bulky groups at certain positions might lead to steric hindrance, preventing the molecule from fitting into the active site of a receptor. Conversely, the addition of a group capable of forming a hydrogen bond could significantly enhance binding affinity. Studies on various oxazole derivatives have shown that substitutions at the C-2 and C-5 positions are particularly important. smolecule.com The reactivity of the oxazole ring itself can also be influenced by substituents; electron-donating groups can make the ring more susceptible to electrophilic attack, while electron-withdrawing groups can make it more reactive towards nucleophiles. numberanalytics.com

Research on 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has demonstrated the importance of the substitution pattern for achieving desired biological effects. ijpsonline.com The chemical versatility of the oxazole ring allows for the introduction of a wide array of functional groups, enabling the exploration of a vast chemical space in the quest for more effective and selective therapeutic agents. numberanalytics.com

The table below provides examples of how substituents on the oxazole ring can influence biological activity.

| Oxazole Ring Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Example |

| C-2 | Aryl | Often leads to enhanced antiproliferative activity. mdpi.com | 2-Arylbenzoxazoles mdpi.com |

| C-5 | Phenyl | Contributes to the overall structural and chemical properties. smolecule.com | 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole smolecule.com |

| C-4 | Carboxamide | Can serve as a scaffold for developing inhibitors of enzymes like monoamine oxidases. | 2-Phenyloxazole-4-carboxamide unimi.it |

| C-2, C-5 | Dimethyl | Used as a starting point for creating compound libraries via Suzuki coupling. ijpsonline.com | 4-(4-bromophenyl)-2,5-dimethyloxazole ijpsonline.com |

Investigation of Molecular Interactions and Mechanisms of Action (e.g., enzyme inhibition, receptor binding)

The biological activity of this compound derivatives is intrinsically linked to their interactions with specific molecular targets within biological systems. The oxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. semanticscholar.orgtandfonline.comirjweb.com The nature and arrangement of substituents on the oxazole and phenyl rings dictate the type and strength of these interactions, ultimately defining the compound's mechanism of action, which often involves enzyme inhibition or receptor binding. semanticscholar.org

Enzyme Inhibition

A significant mechanism through which oxazole derivatives exert their effects is the inhibition of enzyme activity. The structural features of these compounds allow them to fit into the active sites of various enzymes, disrupting their catalytic function.

Phosphodiesterase 4 (PDE4) Inhibition: Certain 2,4-disubstituted oxazole derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammation pathway. A study focusing on pyrazole-containing oxazole derivatives revealed that these compounds could effectively inhibit PDE4B. Molecular docking studies elucidated the specific interactions responsible for this inhibition. For instance, compound 4c (from the study), a potent inhibitor, was shown to form crucial hydrogen bonds and a π-π stacking interaction with the PDE4B protein active site. researchgate.net The hydrazide scaffold and the pyrazole (B372694) ring were identified as key components for these interactions, while the rest of the molecule extends into the catalytic domain, blocking the access of its natural substrate, cAMP. researchgate.net The structure-activity relationship (SAR) analysis indicated that the 3,5-dimethylpyrazole (B48361) group was vital for the biological activity. researchgate.net

Aromatase Inhibition: Derivatives of 5-(4-Bromophenyl)-1,3-oxazole have demonstrated activity as aromatase inhibitors, a key target in estrogen-dependent cancers. Molecular docking studies suggest that the bromine atom at the 4-position of the phenyl ring plays a critical role by optimizing hydrophobic interactions within the enzyme's active site, thereby enhancing binding affinity and inhibitory potency.

Cyclooxygenase (COX) Inhibition: Molecular docking studies have been performed on oxazolone (B7731731) derivatives containing a 4-(4-bromophenylsulfonyl)phenyl moiety to explore their interaction with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The binding affinities of these derivatives were calculated to predict their potential as COX inhibitors. nih.gov

| Compound ID | Target Enzyme | Binding Energy (kcal/mol) |

| Oxazol-5(4H)-one derivative 1 | COX-1 | -9.3 |

| Oxazol-5(4H)-one derivative 1 | COX-2 | -10.2 |

| Oxazol-5(4H)-one derivative 2 | COX-1 | -9.1 |

| Oxazol-5(4H)-one derivative 2 | COX-2 | -9.9 |

| Celecoxib (Reference) | COX-2 | -11.5 |

Table 1: Molecular docking results showing the binding energies of representative bromophenyl-containing oxazolone derivatives against COX-1 and COX-2 enzymes. Data sourced from a study on oxazol-5(4H)-ones. nih.gov

Receptor Binding

In addition to enzyme inhibition, this compound derivatives can interact with cellular receptors. Docking studies have explored the binding of bromophenyl-containing oxazolones to transient receptor potential (TRP) channels, such as TRPA1 and TRPV1, which are involved in pain and inflammation pathways. nih.gov These studies aim to predict the binding affinities and understand the potential for these compounds to act as antagonists at these ion channel receptors. nih.gov

Anticancer Mechanisms

Several studies have highlighted the anticancer potential of bromophenyl-substituted oxazoles. The mechanism often involves interaction with key proteins in cell proliferation and survival pathways. For example, a series of novel 4-arylsulfonyl-1,3-oxazoles were evaluated for their anticancer activity. biointerfaceresearch.com The COMPARE analysis, a tool used by the National Cancer Institute, showed that the activity patterns of these compounds had a weak to moderate positive correlation with other compounds known to have specific antitumor mechanisms, suggesting a unique mode of action. biointerfaceresearch.com

One derivative, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide , demonstrated significant anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com Further research into related structures suggests that potential mechanisms could include the inhibition of tubulin polymerization or the modulation of protein kinases like Epidermal Growth Factor Receptor (EGFR). nih.gov

| Compound | Cancer Cell Line Subpanel | Specific Cell Line | Activity |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer | HOP-92 (Carcinoma) | High Anti-proliferative |

| 2-[4-(4-Chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer | SNB-75 (Glioblastoma) | Cytostatic |

| N-(4-Ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Lung Cancer | NCI-H226 (Mesothelioma) | Cytotoxic |

Table 2: Anticancer activity of selected 4-arylsulfonyl-1,3-oxazole derivatives against various cancer cell lines. biointerfaceresearch.com

Applications of 4 2 Bromophenyl Oxazole in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks for Complex Chemical Entities

The 4-(2-Bromophenyl)oxazole structure is a valuable building block for creating more complex molecules. The presence of both a bromine atom on the phenyl ring and the oxazole (B20620) moiety provides multiple reactive sites for synthetic transformations. chemimpex.comsmolecule.com The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl, vinyl, or heterocyclic substituents. chemshuttle.comtandfonline.com

The oxazole ring itself can undergo several types of reactions. It can be susceptible to nucleophilic substitution, particularly at the C2 position, and electrophilic substitution, typically at the C5 position, especially when activated by electron-donating groups. smolecule.com Furthermore, derivatives like 2-(halomethyl)oxazoles serve as reactive platforms for elaboration through substitution reactions with various nucleophiles, including those containing nitrogen, sulfur, and oxygen. nih.gov This reactivity allows chemists to efficiently construct a diverse array of complex chemical structures.

Role in the Synthesis of Bioactive Molecules and Natural Product Analogues

Oxazole derivatives are integral to the development of new therapeutic agents due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comsmolecule.commdpi.comresearchgate.net The this compound scaffold can be used to generate novel bioactive molecules. For instance, related bromophenyl-oxazole structures have been investigated for their potential as antiprotozoal agents and as scaffolds for drugs targeting kinases and G protein-coupled receptors. smolecule.comchemshuttle.com

The synthesis of N-acyl-α-amino acids and their subsequent conversion into 1,3-oxazoles is a known pathway to creating compounds with potential antimicrobial properties. mdpi.com Specifically, derivatives of 4-arylsulfonyl-1,3-oxazoles, which can be synthesized from bromophenyl precursors, have shown anti-proliferative activity against various cancer cell lines. biointerfaceresearch.com One such derivative, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide, demonstrated notable activity against non-small cell lung cancer cell lines. biointerfaceresearch.com The synthesis of natural product analogues containing concatenated oxazole rings is an area of active research, where the oxazole moiety serves as a key structural component. researchgate.net

Development of Novel Catalytic Ligands and Organocatalysts

Chiral oxazoline (B21484) ligands are crucial in asymmetric catalysis for enantioselective synthesis. The synthesis of these ligands often starts from precursors like bromophenyl-dihydrooxazoles. orgsyn.org For example, (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a known chiral nitrogen ligand. While this is a dihydrooxazole, the underlying bromophenyl-oxazole framework is key. The development of such ligands allows for the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. Oxazole derivatives also have applications as ligands for metal catalysis in organic synthesis. mdpi.comresearchgate.net

Contributions to Materials Science (e.g., fluorescent materials)

The unique electronic and photophysical properties of oxazole derivatives make them suitable for applications in materials science, particularly in the development of advanced materials like organic light-emitting diodes (OLEDs) and fluorescent probes. chemimpex.comsmolecule.com The bromophenyl-oxazole core can be incorporated into larger molecular structures designed as emitters for OLEDs. For example, 2-(4-Bromophenyl)-4,5-diphenyloxazole has been used as a precursor to create a boronate ester derivative, which was then used to synthesize a high-efficiency deep-blue emitting material for non-doped OLEDs. nih.gov Derivatives of 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole are also employed in creating fluorescent probes for biochemical assays and imaging. smolecule.com

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into organized structures is a key aspect of this field. nih.gov While specific studies on the supramolecular chemistry of this compound are not widely reported, related heterocyclic systems are known to participate in self-assembly. For example, macrocycles containing bis(1,2,3-triazolyl)pyridine units, which share structural similarities with functionalized aromatic heterocycles, have been shown to self-assemble and form complexes with metal ions and anions. rsc.org The potential for the oxazole nitrogen and the bromophenyl group to engage in hydrogen bonding and other weak interactions suggests that this compound could be a valuable component in the construction of novel supramolecular architectures.

常见问题

Q. Key Factors Affecting Yield :

- Catalyst Choice : AlCl₃ or POCl₃ enhances cyclization efficiency.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and reflux conditions improve reaction rates.

- Substrate Reactivity : Electron-withdrawing groups (e.g., bromine) on aromatic rings may slow cyclization but improve product stability.

Table 1 : Cyclization Yields for Selected Substrates (Adapted from )

| Substrate | Product | Yield (%) |

|---|---|---|

| α-(2-Bromobenzamido)acetophenone | 2-(2-Bromophenyl)-5-phenyloxazole | 62 |

| α-(4-Bromobenzamido)acetophenone | 2-(4-Bromophenyl)-5-phenyloxazole | 62 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Answer:

Characterization relies on a combination of methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, aromatic protons in this compound appear as distinct doublets in the 7.0–8.0 ppm range .

- X-ray Crystallography : Resolves bond angles and molecular packing. used this to determine the non-coplanarity of oxazole and aryl rings in 5-(4-bromophenyl)-1,3-oxazol-2-amine, critical for understanding reactivity .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in oxazole rings) .

Methodological Tip : Cross-validate data using multiple techniques (e.g., NMR + HRMS) to resolve ambiguities in complex derivatives.

Basic: What biological activities are commonly associated with this compound derivatives?

Answer:

These compounds exhibit diverse bioactivities:

- Antimicrobial Properties : Derivatives like 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyloxazole show moderate activity against Candida albicans and Gram-positive bacteria .

- Anticancer Potential : Pyrazole-substituted oxazoles (e.g., PBO1-PBO15) demonstrate cytotoxic effects against cancer cell lines, linked to their ability to inhibit kinases or DNA topoisomerases .

Table 2 : Antimicrobial Activity of Oxazole Derivatives (Adapted from )

| Compound Class | Target Microbe | Efficacy Level |

|---|---|---|

| Bromophenyl-oxazole | Staphylococcus aureus | Moderate |

| Chlorophenyl-oxazole | Candida albicans | Moderate |

Advanced: How can reaction conditions be optimized to improve the synthesis of this compound derivatives?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted oxazoles .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of halogenated intermediates .

- Temperature Gradients : Gradual heating (e.g., 60°C to 110°C) minimizes side reactions during cyclization .

Case Study : achieved high-purity 2-(4-bromophenyl)-5-(chloromethyl)-4-methyloxazole by optimizing AlCl₃ concentration and maintaining strict anhydrous conditions.

Advanced: How should researchers address contradictions in spectroscopic data for structurally similar oxazole derivatives?

Answer:

Contradictions often arise from:

- Tautomerism : Oxazole-thione tautomers (e.g., 1,2,4-triazole-5(4H)-thiones) produce variable NMR signals. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .

- Crystallographic vs. Solution Data : X-ray structures may show non-coplanar rings, while NMR suggests conjugation. Resolve by comparing solid-state (XRD) and solution (NMR/UV-Vis) data .

Q. Methodological Approach :

Perform dynamic NMR experiments to detect tautomer interconversion.

Use DFT calculations to predict stable conformers and compare with experimental data .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

Answer:

SAR studies require systematic variation of substituents:

- Substituent Libraries : Synthesize derivatives with halogens (Br, Cl), alkyl groups, or sulfonyl moieties at the 2-, 4-, or 5-positions .

- Biological Assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) or cell lines (e.g., MCF-7 for anticancer screening) .

Example : synthesized 21 triazole-thione derivatives with bromophenyl groups, identifying substituents that enhance antifungal activity through hydrogen bonding with fungal CYP51 .

Advanced: What crystallographic insights inform the reactivity of this compound derivatives?

Answer:

X-ray studies reveal:

- Non-Coplanarity : Oxazole and aryl rings often adopt dihedral angles >30°, reducing conjugation and increasing electrophilicity at the oxazole C-2 position .

- Halogen Bonding : Bromine atoms participate in X···π interactions, influencing molecular packing and solubility .

Practical Implication : Non-coplanar structures may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Advanced: What mechanisms underlie the biological activity of this compound derivatives?

Answer:

Proposed mechanisms include:

- Enzyme Inhibition : Sulfonyl-containing derivatives (e.g., 4-((4-bromophenyl)sulfonyl)oxazoles) inhibit cyclooxygenase-2 (COX-2) by blocking arachidonic acid binding .

- DNA Intercalation : Planar oxazole-aryl systems intercalate into DNA, disrupting replication in cancer cells .

Q. Validation Methods :

- Molecular docking simulations to predict target binding.

- Knockout assays (e.g., siRNA) to confirm pathway involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。